molecular formula C8H13NO B069762 2-Acetylhexanenitrile CAS No. 183437-05-0

2-Acetylhexanenitrile

Cat. No.: B069762
CAS No.: 183437-05-0
M. Wt: 139.19 g/mol
InChI Key: YTKZVUDAJFOTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylhexanenitrile (systematic name: 6-oxoheptanenitrile) is an organic compound featuring a six-carbon aliphatic chain with an acetyl (-COCH₃) group at the second position and a nitrile (-CN) functional group at the terminal end. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile group and ketone functionality. Nitriles are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates in hydrolysis, reduction, and cycloaddition reactions .

Properties

IUPAC Name

2-acetylhexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-4-5-8(6-9)7(2)10/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKZVUDAJFOTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Acetylhexanenitrile with structurally related nitriles and ketones:

Compound Structure Functional Groups CAS RN Key Applications
This compound CH₃CO-(CH₂)₄-CN Ketone, nitrile Not provided Synthetic intermediate, polymer chemistry
2-Thiopheneacetonitrile C₄H₃S-CH₂-CN Thiophene, nitrile Not provided Organic electronics, ligand synthesis
2-(2-Ethoxyphenoxy)acetonitrile C₆H₅O-(CH₂)₂-CN Aromatic ether, nitrile 6781-16-4 Pharmaceutical intermediates
1-(2-Amino-6-nitrophenyl)ethanone C₆H₃(NO₂)(NH₂)-COCH₃ Aromatic amine, nitro, ketone 56515-63-0 Dyestuff precursor, analytical reagents

Key Observations :

  • Electronic Effects : The acetyl group in this compound acts as an electron-withdrawing group, enhancing the electrophilicity of the nitrile, whereas 2-Thiopheneacetonitrile’s thiophene ring introduces π-conjugation, altering reactivity in cross-coupling reactions .
  • Solubility: Aliphatic nitriles like this compound are typically soluble in polar aprotic solvents (e.g., DMF, acetone), while aromatic derivatives (e.g., 2-(2-Ethoxyphenoxy)acetonitrile) exhibit lower solubility due to hydrophobic aryl groups .

Regulatory and Environmental Impact

  • 2-Hexanone: Though structurally distinct, 2-Hexanone’s regulatory profile (EPA guidelines for volatile organic compounds) suggests that aliphatic ketones and nitriles may face similar disposal restrictions .
  • Waste Management: Nitriles require neutralization before disposal to prevent HCN release, a practice highlighted for 2-(2-Ethoxyphenoxy)acetonitrile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.